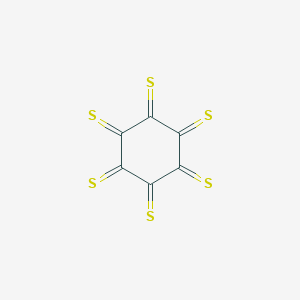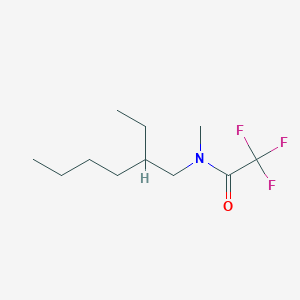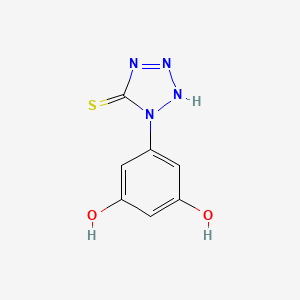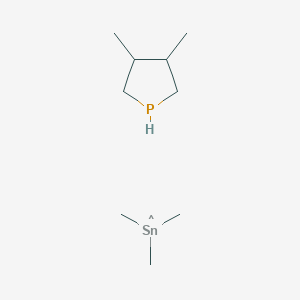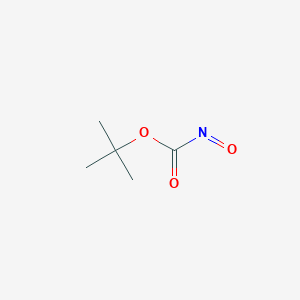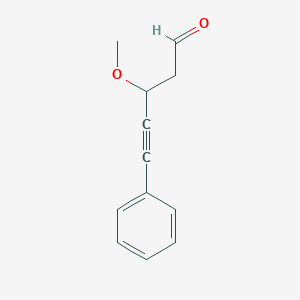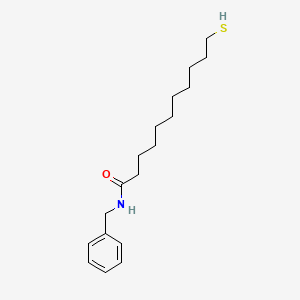
N-Benzyl-11-sulfanylundecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- React N-Benzyl-11-bromoundecanamide with thiourea.
- Reaction conditions: Reflux in ethanol.
Industrial Production Methods
Industrial production of N-Benzyl-11-sulfanylundecanamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-11-sulfanylundecanamide typically involves the reaction of benzylamine with 11-bromoundecanoic acid, followed by the introduction of a sulfanyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
-
Step 1: Formation of 11-bromoundecanoic acid
- React undecanoic acid with bromine in the presence of phosphorus tribromide.
- Reaction conditions: Reflux in dichloromethane.
-
Step 2: Formation of N-Benzyl-11-bromoundecanamide
- React benzylamine with 11-bromoundecanoic acid.
- Reaction conditions: Reflux in ethanol with triethylamine as a catalyst.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-11-sulfanylundecanamide undergoes various chemical reactions, including:
-
Oxidation: : The sulfanyl group can be oxidized to form sulfoxides or sulfones.
- Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid.
- Conditions: Mild to moderate temperatures.
-
Reduction: : The amide group can be reduced to an amine.
- Common reagents: Lithium aluminum hydride.
- Conditions: Anhydrous conditions, typically in ether.
-
Substitution: : The benzyl group can undergo nucleophilic substitution reactions.
- Common reagents: Sodium hydride, alkyl halides.
- Conditions: Anhydrous conditions, typically in tetrahydrofuran.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
N-Benzyl-11-sulfanylundecanamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Benzyl-11-sulfanylundecanamide involves its interaction with specific molecular targets. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. The benzyl group may facilitate the compound’s binding to hydrophobic pockets in proteins, enhancing its biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- N-Benzylacrylamide
- N-Butyl-Benzenesulfonamide
- Sulfamethazine
- Sulfadiazine
Uniqueness
N-Benzyl-11-sulfanylundecanamide is unique due to its combination of a benzyl group and a sulfanylundecanamide backbone. This structure imparts distinct chemical properties, such as the ability to undergo specific oxidation and reduction reactions, and potential biological activities that are not observed in similar compounds.
Propiedades
Número CAS |
138153-91-0 |
|---|---|
Fórmula molecular |
C18H29NOS |
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
N-benzyl-11-sulfanylundecanamide |
InChI |
InChI=1S/C18H29NOS/c20-18(19-16-17-12-8-7-9-13-17)14-10-5-3-1-2-4-6-11-15-21/h7-9,12-13,21H,1-6,10-11,14-16H2,(H,19,20) |
Clave InChI |
KQLSJYAZJJFPNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)CCCCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

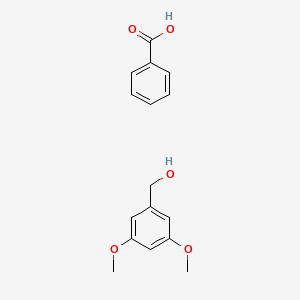
![1-{[4-(Thiophen-3-yl)phenyl]methyl}-1H-imidazole](/img/structure/B14280332.png)
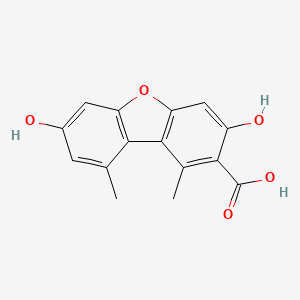
![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
